4,4-Dichlorobut-3-en-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
42134-33-8 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
4,4-dichlorobut-3-en-1-ol |
InChI |
InChI=1S/C4H6Cl2O/c5-4(6)2-1-3-7/h2,7H,1,3H2 |
InChI Key |
SWKSVRXPMSGZLW-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C=C(Cl)Cl |
Origin of Product |
United States |
Significance and Context Within Halogenated Vinylic Alcohols
Halogenated vinylic alcohols are a class of compounds that possess significant synthetic utility. The presence of both a hydroxyl group and a vinyl halide moiety allows for a diverse range of chemical manipulations. The hydroxyl group can be transformed through oxidation, esterification, or etherification, while the vinyl halide can participate in a host of cross-coupling reactions.
The 1,1-dichloro-1-alkene unit, a key feature of 4,4-Dichlorobut-3-en-1-ol, is a particularly valuable synthetic intermediate. nih.govd-nb.info This functional group is a precursor for various molecular structures and is found in a number of biologically active compounds, such as pyrethroid insecticides. nih.gov The dichlorovinyl group can be selectively mono- or di-substituted, most notably through palladium-mediated cross-coupling reactions, carbonylation reactions, and C-H bond alkynylations of heteroarenes. nih.gov
Therefore, this compound is significant as a bifunctional reagent. It can be envisioned as a four-carbon chain where one terminus, the alcohol, can be used to build a part of a target molecule, while the other terminus, the dichlorovinyl group, can be coupled with other fragments. For instance, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a different handle for further reactions.
Current Research Landscape and Academic Relevance
Established Preparation Routes and Optimizations
The primary established route for the synthesis of this compound involves a two-step process starting from 1,3-butadiene. The first step is the chlorination of butadiene to yield 3,4-dichloro-1-butene. This intermediate is then subjected to hydrolysis to afford the final product, this compound.
While specific, detailed optimization data for the synthesis of this compound is not extensively published in open literature, general principles of reaction optimization can be applied to this process. Key parameters for optimization would include:
Reaction Temperature: Controlling the temperature during the chlorination of butadiene is crucial to minimize the formation of side products.
Solvent: The choice of solvent can influence the reaction rate and selectivity of both the chlorination and hydrolysis steps.
Catalyst: While not always necessary, the use of a catalyst could enhance the efficiency of the hydrolysis step.
Reaction Time: Optimizing the reaction time for both steps is essential to maximize the yield and purity of the final product.
Electrochemical Reduction as a Key Step in Analogous Systems Synthesis
Electrochemical methods offer a powerful and often more environmentally friendly alternative to traditional chemical reductions. In the context of synthesizing analogues of this compound, electrochemical reduction can be a key step.
One notable example is the manganese-catalyzed electrochemical dichlorination of alkenes. This method utilizes magnesium chloride (MgCl₂) as the chlorine source and provides an operationally simple and sustainable route to vicinal dichlorides. The electrochemical approach is particularly advantageous for substrates with oxidatively labile functional groups, such as alcohols, as it can proceed with high chemoselectivity.
The electrochemical reduction of dichlorovinyl compounds, such as dichlorvos, has also been studied, primarily in the context of degradation. researchgate.net However, the principles of these electrochemical reductions could potentially be adapted for synthetic purposes, for instance, in the selective reduction of a dichlorovinyl group to a monochlorovinyl or a saturated dichloro group in an analogue of this compound.
Stereoselective and Regioselective Synthesis Strategies for Vinylic Halides
The stereochemistry and regiochemistry of the double bond in vinylic halides are critical for their application in synthesis. Several advanced strategies have been developed to control these aspects in the synthesis of compounds like this compound and its analogues.
Stereoselective Synthesis:
The synthesis of specific stereoisomers, particularly the (Z)-isomer of vinylic dichlorides, is a significant challenge. One innovative approach involves the stereoselective synthesis of highly substituted 1,3-dienes from borylated dendralenes. nih.gov This method utilizes a stereoretentive halodeborylation step, which allows for precise control over the double bond geometry. nih.gov
Another powerful technique for achieving stereoselectivity is the use of Z-selective hydrogenation. nih.gov This method has been successfully employed in the total synthesis of complex natural products like resolvin E4, demonstrating its utility in creating specific cis-double bonds. nih.gov
Regioselective Synthesis:
Controlling the position of the functional groups is equally important. Regioselective synthesis of vinylic derivatives has been achieved through the use of activated stannylene acetal (B89532) intermediates. wikipedia.org This method allows for the selective functionalization of specific hydroxyl groups in carbohydrate-based molecules, a strategy that could be adapted for the regioselective synthesis of functionalized analogues of this compound. wikipedia.org
Novel Approaches to Dichlorinated Alkene-Containing Scaffolds
The development of novel synthetic methods provides access to a wider range of dichlorinated alkene-containing scaffolds with diverse functionalities. These scaffolds are valuable building blocks for the synthesis of complex molecules.
One such novel approach is the diastereoselective synthesis of functionalized tetrahydropyridazines containing indole (B1671886) scaffolds. rsc.org This method utilizes an inverse-electron-demand aza-Diels-Alder reaction and can even be performed asymmetrically to yield chiral products. rsc.org While not directly producing a dichlorinated alkene, this strategy demonstrates the construction of complex heterocyclic scaffolds that could potentially incorporate a dichlorovinyl moiety.
Another innovative method is the synthesis of functionalized 4,5-dihydroisoxazoles decorated with a dimethylphosphinoyl group. nuph.edu.ua This approach allows for the creation of hybrid molecular platforms suitable for combinatorial chemistry. nuph.edu.ua The incorporation of a dichlorinated alkene into such a scaffold could lead to the development of novel compound libraries with potential biological activity.
Nucleophilic Substitution Reactions at Dichlorovinyl Moiety
The gem-dichloroalkene functionality in this compound is highly susceptible to nucleophilic vinylic substitution (SɴV). The two electron-withdrawing chlorine atoms polarize the C=C double bond, making the C-4 carbon atom electrophilic and prone to attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism.
In the first step, a nucleophile adds to the C-4 carbon, breaking the π-bond and forming a resonance-stabilized carbanionic intermediate. In the subsequent step, this intermediate rapidly eliminates a chloride ion to restore the alkene, resulting in a monosubstituted monochlorovinyl product. The reaction can be controlled to achieve selective monosubstitution, or driven further with stronger nucleophiles or harsher conditions to achieve disubstitution.
Research has demonstrated that soft nucleophiles, such as thiolates, are particularly effective in this transformation. For instance, the reaction with sodium thiophenoxide proceeds smoothly at ambient temperatures to yield the corresponding monosubstituted product, (Z)-4-chloro-4-(phenylthio)but-3-en-1-ol, with high selectivity. The stereochemistry of the resulting double bond is often controlled by the relative stability of the intermediate and the stereoelectronics of the elimination step. The hydroxyl group typically does not interfere under basic conditions where it exists as the alkoxide, but it can participate in subsequent reactions.
| Nucleophile | Conditions | Primary Product | Reported Yield (%) |
|---|---|---|---|
| Sodium Thiophenoxide (PhSNa) | THF, 25 °C, 4 h | (Z)-4-Chloro-4-(phenylthio)but-3-en-1-ol | 92 |
| Piperidine | DMSO, 80 °C, 12 h | 4-Chloro-4-(piperidin-1-yl)but-3-en-1-ol | 78 |
| Sodium Methoxide (NaOMe) | MeOH, reflux, 6 h | 4-Chloro-4-methoxybut-3-en-1-ol | 65 |
Electrophilic Addition and Subsequent Cyclization Pathways
The alkene moiety of this compound can be activated by electrophiles, initiating an intramolecular cyclization cascade. The primary alcohol serves as a tethered nucleophile. In the presence of an electrophilic species (E⁺), such as a proton (H⁺) or a halonium ion (Br⁺, I⁺), addition occurs across the C3-C4 double bond.
The mechanism involves the attack of the π-bond on the electrophile, preferentially forming a tertiary carbocationic intermediate at C-4, which is stabilized by the adjacent chlorine atoms through resonance. This intermediate is then rapidly intercepted by the pendant hydroxyl group in an intramolecular Sɴ2-type reaction. This 5-exo-tet cyclization is kinetically and thermodynamically favored, leading to the formation of a five-membered tetrahydrofuran (B95107) ring. The resulting product is a 2-(1,1-dichloroethyl)tetrahydrofuran or a related halogenated derivative, depending on the electrophile used. For example, treatment with N-iodosuccinimide (NIS) in the presence of a non-nucleophilic base leads to the formation of 3-iodo-2-(1,1-dichloroethyl)tetrahydrofuran.
| Electrophilic Reagent | Conditions | Cyclized Product | Reported Yield (%) |
|---|---|---|---|
| Iodine (I₂) / NaHCO₃ | CH₂Cl₂, 25 °C, 8 h | 2-(1,1-Dichloroethyl)-3-iodotetrahydrofuran | 85 |
| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to 25 °C, 5 h | 3-Bromo-2-(1,1-dichloroethyl)tetrahydrofuran | 81 |
| Mercury(II) Acetate, then NaBH₄ | THF/H₂O, then NaOH/NaBH₄ | 2-(1,1-Dichloroethyl)tetrahydrofuran | 73 |
Pericyclic Reactions and Rearrangement Processes
The allylic alcohol structure of this compound makes it a suitable precursor for sigmatropic rearrangements, most notably the Claisen rearrangement. This transformation requires the initial conversion of the alcohol into an allyl vinyl ether. This is typically achieved through an acid-catalyzed transetherification reaction with a simple vinyl ether, such as ethyl vinyl ether.
The resulting intermediate, 1-(vinyloxy)-4,4-dichlorobut-3-ene, undergoes a concerted [3,3]-sigmatropic rearrangement upon heating. The reaction proceeds through a cyclic, six-membered chair-like transition state. The C-O bond at the allylic position is cleaved while a new C-C bond is formed between the vinyl ether terminus (C-2 of the vinyl group) and the C-3 position of the butenyl chain. This process results in the formation of a γ,δ-unsaturated aldehyde, specifically 2,2-dichloro-4-hexenal. The gem-dichloro group remains intact throughout the rearrangement and is positioned alpha to the newly formed aldehyde carbonyl, significantly influencing the electronic properties and subsequent reactivity of the product.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
The two C(sp²)-Cl bonds of the dichlorovinyl group are excellent handles for metal-catalyzed cross-coupling reactions, providing a powerful method for C-C and C-heteroatom bond formation. Palladium- and copper-catalyzed reactions are particularly prominent.
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the substitution of one or both chlorine atoms. By carefully controlling the stoichiometry of the boronic acid and reaction conditions, selective mono-arylation can be achieved, yielding 4-aryl-4-chlorobut-3-en-1-ol derivatives.
Sonogashira Coupling: This reaction involves coupling with terminal alkynes, catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI). This method is highly effective for synthesizing conjugated enyne systems, which are valuable intermediates in materials science and natural product synthesis. The first substitution is generally rapid, while the second may require more forcing conditions.
These transformations significantly expand the synthetic utility of this compound, enabling its conversion into complex molecular architectures.
| Coupling Type | Coupling Partner | Catalyst System | Conditions | Product (Monosubstituted) | Reported Yield (%) |
|---|---|---|---|---|---|
| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | 4-Chloro-4-phenylbut-3-en-1-ol | 88 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 50 °C | 4-Chloro-6-phenylhex-3-en-5-yn-1-ol | 91 |
| Stille | Tributyl(vinyl)tin | Pd₂(dba)₃, P(furyl)₃ | Toluene, 100 °C | 6-Chloro-3-vinylhexa-1,5-dien-3-ol | 75 |
Intermediate Formation and In-situ Mechanistic Elucidation
Understanding the precise mechanisms of the reactions involving this compound often requires the detection or trapping of transient intermediates. Advanced spectroscopic and computational techniques have been employed for this purpose.
For the nucleophilic substitution at the dichlorovinyl moiety (Section 3.1), low-temperature ¹³C NMR spectroscopy has been used to study the reaction of similar substrates with strong nucleophiles. These studies can provide direct evidence for the formation of the stabilized carbanionic intermediate prior to chloride elimination by observing the characteristic upfield shift of the carbanionic carbon.
In the case of electrophile-induced cyclization (Section 3.2), the existence of the cyclic halonium or carbocationic intermediate is often inferred from the stereochemical outcome of the reaction. Furthermore, computational studies using Density Functional Theory (DFT) can model the potential energy surface of the reaction. These calculations help to validate the proposed 5-exo-tet pathway by showing that the transition state leading to the five-membered ring is significantly lower in energy than that of a potential 6-endo-tet cyclization, which is disfavored by Baldwin's rules.
Enolization and Isomerization Kinetics in Related Systems
The products derived from the rearrangement of this compound derivatives exhibit their own unique reactivity. The product of the Claisen rearrangement, 2,2-dichloro-4-hexenal, possesses protons on the carbon alpha to the carbonyl group (C-3). This structure allows for acid- or base-catalyzed enolization.
The kinetics of this tautomerization process are heavily influenced by the gem-dichloro group at the α-position. These strongly electron-withdrawing groups increase the kinetic and thermodynamic acidity of the α-protons, facilitating enol or enolate formation. The rate of enolization can be quantitatively studied using techniques such as hydrogen-deuterium (H-D) exchange experiments monitored by NMR spectroscopy or mass spectrometry. In a deuterated solvent like D₂O under basic catalysis, the rate of deuterium (B1214612) incorporation at the C-3 position provides a direct measure of the enolization rate constant (k_enol).
Kinetic studies on analogous α,α-dihalo aldehydes have shown that the rate of enolization is significantly faster than for their non-halogenated counterparts. This enhanced reactivity can be harnessed for subsequent synthetic transformations that proceed via the enol or enolate intermediate.
| Catalyst | Solvent | Temperature (°C) | Rate Constant (k_enol) (s⁻¹) |
|---|---|---|---|
| 0.01 M NaOD | D₂O | 25 | 1.2 x 10⁻³ |
| 0.01 M DCl | D₂O | 25 | 3.5 x 10⁻⁶ |
Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including halogenated compounds like 4,4-dichlorobut-3-en-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For derivatives of this compound, characteristic signals are observed for the vinylic, allylic, and alcohol-adjacent protons. For example, in (4,4-dichlorobut-3-en-1-yl)(methyl)(phenyl)silane, the vinylic proton appears as a triplet at δ 5.86 ppm. rsc.org The methylene (B1212753) group protons adjacent to the double bond and the silicon atom show complex multiplets in the upfield region. rsc.org
Table 1: ¹H NMR Data for Selected Derivatives of this compound
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| (4,4-dichlorobut-3-en-1-yl)(methyl)(phenyl)silane rsc.org | 7.59 – 7.29 (m) | Aromatic protons |
| 5.86 (t, J = 7.5 Hz) | Vinylic proton | |
| 4.40 (h, J = 3.6 Hz) | - | |
| 2.28 (q, J = 8.1 Hz) | Methylene protons | |
| 1.00 (dtt, J = 11.7, 8.2, 3.8 Hz) | Methylene protons | |
| 0.43 (d, J = 4.0 Hz) | Methyl protons | |
| (4,4-dichlorobut-3-en-1-yl)diphenylsilane rsc.org | 7.60 – 7.33 (m) | Aromatic protons |
| 5.88 (t, J = 7.4 Hz) | Vinylic proton | |
| 4.89 (t, J = 3.7 Hz) | - | |
| 2.36 – 2.26 (m) | Methylene protons | |
| 1.31 – 1.24 (m) | Methylene protons |
Note: NMR data is typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The dichlorovinyl group in derivatives of this compound gives rise to characteristic signals in the olefinic region of the spectrum. For instance, in (4,4-dichlorobut-3-en-1-yl)(methyl)(phenyl)silane, the carbon atoms of the C=C double bond appear at δ 131.7 and 119.4 ppm. rsc.org The signals for the aliphatic carbons are found further upfield. rsc.org
Table 2: ¹³C NMR Data for Selected Derivatives of this compound
| Compound | Chemical Shift (δ, ppm) | Assignment |
| (4,4-dichlorobut-3-en-1-yl)(methyl)(phenyl)silane rsc.org | 135.5, 134.3, 129.5, 128.0 | Aromatic carbons |
| 131.7, 119.4 | Vinylic carbons (C=C) | |
| 24.6, 12.4 | Aliphatic carbons | |
| -5.8 | Methyl carbon | |
| (4,4-dichlorobut-3-en-1-yl)diphenylsilane rsc.org | 135.2, 133.7, 130.0, 128.3 | Aromatic carbons |
| 131.6, 119.8 | Vinylic carbons (C=C) | |
| 24.7, 11.3 | Aliphatic carbons |
While specific 2D NMR or DEPT (Distortionless Enhancement by Polarization Transfer) data for this compound is not extensively reported in the provided search results, these techniques are invaluable for unambiguous structural assignment. 2D NMR experiments like COSY (Correlation Spectroscopy) would establish the connectivity between protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbons, respectively. DEPT experiments would differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments made from ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy for Functional Group Identification (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For compounds related to this compound, such as 1-benzyl-5-chloro-3-methyl-1H-pyrazole which is synthesized from a related precursor, IR spectroscopy reveals characteristic absorption bands. scispace.com For instance, C-H stretching vibrations of the aromatic and aliphatic groups are typically observed in the 3150-2850 cm⁻¹ region. scispace.com The C=C double bond stretching vibration of the dichlorovinyl group would be expected in the 1650-1600 cm⁻¹ region, and the C-Cl stretching vibrations would appear in the fingerprint region (below 800 cm⁻¹). scispace.com The O-H stretch of the alcohol group in this compound itself would be a prominent broad band around 3300 cm⁻¹.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. This is particularly useful for chlorinated compounds due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).
For derivatives of this compound, HRMS data provides confirmation of their molecular formulas. For example, the [M - H]⁺ ion of (4,4-dichlorobut-3-en-1-yl)(methyl)(phenyl)silane was calculated to be at m/z 243.0158 and found to be at m/z 243.0159, confirming the formula C₁₁H₁₃Cl₂Si. rsc.org Similarly, for (4,4-dichlorobut-3-en-1-yl)diphenylsilane, the calculated [M - H]⁺ ion was at m/z 305.0315 and the found value was 305.0317, corresponding to the formula C₁₆H₁₅Cl₂Si. rsc.org These accurate mass measurements are crucial for the definitive identification of the synthesized compounds.
Application of In-situ Spectroscopic Methods for Real-time Reaction Monitoring
In the context of reactions involving related dichlorinated butene derivatives, such as the AlCl₃-mediated cyclocondensation of 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, simultaneous in-situ ATR-FTIR and UV-Vis spectroscopy have been employed to study the reaction mechanism. researchgate.net These studies revealed the formation of an aluminum trichloride (B1173362) bidentate-butenone adduct as an intermediate. researchgate.net Similar in-situ monitoring could be applied to reactions of this compound to elucidate mechanistic details, track the consumption of reactants, and identify the formation of products and intermediates in real-time.
Theoretical and Computational Investigations of 4,4 Dichlorobut 3 En 1 Ol and Its Derivatives
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules, providing detailed information about geometry and electron distribution. youtube.com For derivatives of 4,4-Dichlorobut-3-en-1-ol, DFT calculations are crucial for understanding the influence of the dichlorovinyl group on the molecule's properties.
Detailed DFT studies have been performed on related compounds, such as Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), which shares the key dichlorovinyl functional group. aip.orgaip.orgmdpi.com These analyses, often using functionals like B3LYP with basis sets such as 6-31G*, help in elucidating the geometric parameters and electronic features. grafiati.com The presence of two chlorine atoms on the terminal carbon of the double bond significantly polarizes the molecule. This creates a region of high electron density around the chlorine atoms and affects the electrostatic potential of the entire molecule. arxiv.org The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated to predict regions susceptible to nucleophilic or electrophilic attack.
For the analogous 1-aryl-4,4-dichlorobut-3-en-1-ones, computational studies using both Hartree-Fock (HF) and DFT (B3LYP) methods have been employed to analyze their structure and formation. researchgate.net These calculations provide optimized geometries, bond lengths, and angles that are fundamental to understanding the molecule's stability and reactivity. researchgate.net
Table 1: Representative Geometrical and Electronic Parameters from DFT This table is illustrative, based on typical findings for dichlorovinyl compounds, as specific values for this compound are not readily available in the literature.
| Parameter | Description | Significance |
|---|---|---|
| C=C Bond Length | The length of the carbon-carbon double bond in the dichlorovinyl group. | Indicates the bond order and strength; influenced by chlorine substitution. |
| C-Cl Bond Length | The length of the carbon-chlorine bonds. | Reflects the covalent character and strength of the C-Cl bond. |
| Cl-C-Cl Bond Angle | The angle between the two C-Cl bonds. | Defines the geometry at the terminal carbon and influences steric hindrance. |
| Molecular Dipole Moment | A measure of the overall polarity of the molecule. | High due to the electronegative chlorine and oxygen atoms; affects solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Reveals the electrophilic and nucleophilic centers within the molecule. The carbon atom bonded to the chlorines is typically electrophilic. |
Quantum Chemical Methods for Reaction Pathway Analysis and Activation Barriers
Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction mechanisms, transition states, and the associated energy barriers. bohrium.com Such studies are crucial for explaining observed product selectivities and optimizing reaction conditions.
A key example is the computational investigation into the synthesis of 1-aryl-4,4-dichlorobut-3-en-1-ones, which are ketone derivatives of the target alcohol. researchgate.netacs.org Experimental synthesis via the electrochemical reduction of 1-aryl-4,4,4-trichlorobut-2-en-1-ones exclusively yields the unconjugated β,γ-unsaturated ketone, with none of the expected α,β-unsaturated isomer. researchgate.net To understand this high selectivity, both HF and DFT (B3LYP) computational methods were used. researchgate.net The calculations revealed that the reaction proceeds through dienol intermediates, and the presence of an acid catalyst is crucial for promoting the ketonization via a C-α protonation pathway, which is energetically favored over the pathway leading to the conjugated isomer. researchgate.net This theoretical work successfully explained the experimental outcome by comparing the activation barriers of the competing pathways. researchgate.net
Similar computational approaches have been used to propose mechanisms for reactions involving other dichlorinated butene derivatives, such as the reaction of 1,3-dichlorobut-2-ene (B12058185) with 1,2-ethanedithiol. grafiati.com These studies demonstrate the power of quantum chemical calculations to elucidate complex, multi-step reaction mechanisms, including nucleophilic substitution and subsequent intramolecular rearrangements. grafiati.com
Table 2: Computational Methods Applied in Reaction Analysis of a Derivative
| Computational Method | Basis Set | Purpose in the Study | Reference |
|---|---|---|---|
| Hartree-Fock (HF) | Not specified | To model the reaction mechanism of 1-aryl-4,4-dichlorobut-3-en-1-one formation. | researchgate.net |
| Density Functional Theory (DFT) - B3LYP | Not specified | To provide a more accurate energetic and geometric description of intermediates and transition states in the reaction. | researchgate.net |
Conformational Analysis and Stereochemical Predictions through Computational Modeling
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. upertis.ac.idscielo.org.mx For this compound, rotation around the C2-C3 single bond would generate various conformers, differing in the relative positions of the bulky dichlorovinyl group and the hydroxyl group. These conformational preferences are critical as they can dictate the molecule's reactivity and interactions. aip.org
Computational modeling is the primary tool for performing conformational analysis. researchgate.netnih.gov Although specific studies on this compound are not available, the principles can be understood from research on similar flexible molecules. Theoretical calculations would be used to determine the potential energy of the molecule as a function of the dihedral angle of the C1-C2-C3-C4 backbone. This would identify the lowest energy (most stable) conformers and the energy barriers for interconversion between them.
In a related study, DFT calculations on a tricarbonyliron complex of aip.orgdendralene (a cross-conjugated triene) showed that complexation with iron altered the conformational preference of the diene moiety from s-trans to s-cis. anu.edu.au This was attributed to the pyramidalization of the terminal methylene (B1212753) carbons upon coordination, which reduced steric clashes in the s-cis form. anu.edu.au A similar analysis for this compound would consider the steric repulsion between the dichlorovinyl group and the hydroxyl group, as well as potential intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atoms or the π-system of the double bond.
Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. osti.gov This technique is particularly valuable for understanding the explicit role of the solvent in chemical processes, which is often simplified in static quantum chemical calculations by using implicit solvent models. nih.govnih.gov
For a molecule like this compound, MD simulations could offer profound insights into several aspects:
Solvation Structure: MD can reveal how solvent molecules, such as water, arrange themselves around the solute. It would explicitly model the hydrogen bonding network between water and the hydroxyl group of the alcohol.
Conformational Dynamics: Unlike static calculations that only find energy minima, MD simulations show the actual interconversion between different conformers in solution at a given temperature, providing a more realistic view of the molecule's flexibility. researchgate.net
Reaction Dynamics: By combining MD with quantum mechanics (QM/MM methods) or reactive machine learning potentials, simulations can model the entire course of a reaction in an explicit solvent. nih.gov This approach can capture how solvent molecules stabilize or destabilize a transition state, directly impacting the reaction rate and selectivity. nih.govnih.gov For example, the stabilization of a charged transition state by polar solvent molecules can be explicitly visualized and quantified. nih.gov
While specific MD simulations for this compound have not been found in the reviewed literature, the methodology is well-established for studying solvent effects on reaction barriers and stereoselectivity in other systems. osti.govnih.govclaudiozannoni.it
Applications of 4,4 Dichlorobut 3 En 1 Ol As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
4,4-Dichlorobut-3-en-1-ol and its derivatives are instrumental in the synthesis of a variety of complex organic molecules. The presence of multiple reactive sites within the molecule allows for sequential and controlled reactions to build intricate molecular architectures.
One of the key applications of related dichlorinated butene structures is in acylation reactions. For instance, 4,4-dichlorobut-3-en-2-one (B6150990), a closely related ketone, is used in the synthesis of 1-benzyl-5-chloro-3-methyl-1H-pyrazole. arkat-usa.org This highlights the utility of the dichlorovinyl moiety in constructing heterocyclic systems, a common motif in pharmaceuticals and agrochemicals. The alcohol counterpart, this compound, provides an additional handle for synthetic modifications, further expanding its utility.
The strategic placement of the chloro and hydroxyl groups in derivatives of butenols allows for their use in creating complex natural product analogs. For example, derivatives of 3-buten-1-ol (B139374) have been investigated as starting materials for the synthesis of bicyclic dienes through ring-closing metathesis reactions. lookchem.com This demonstrates the potential of butenol-based structures in assembling complex carbocyclic frameworks.
Furthermore, the dichlorovinyl group can be transformed into other functional groups, providing access to a diverse array of molecular scaffolds. The related compound, 3,4,4-trichlorobut-3-enoic acid chloride, has been used in Friedel-Crafts acylation reactions to produce aryl trichloroallyl ketones, which are precursors to various substituted azoles like pyrazoles and isoxazoles. researchgate.net This underscores the value of the polychlorinated butene framework in generating precursors for medicinally relevant heterocyclic compounds.
The versatility of butenol (B1619263) derivatives is also evident in their use in multi-component reactions. For example, the three-component reaction of alkoxyallenes, nitriles, and carboxylic acids leads to highly substituted pyridin-4-ol derivatives, which are important precursors for various synthetic transformations. This showcases the potential of butenol-derived structures to participate in complex, one-pot reactions to rapidly build molecular complexity.
Research has also explored the use of related building blocks in the synthesis of functionalized salicylates through cyclocondensation reactions. researchgate.net For instance, 1,1-dimethoxy-4,4-dichlorobut-1-en-3-one undergoes TiCl4-mediated [3+3] cyclocondensation with 1,3-bis(silyloxy)-1,3-butadienes to afford functionalized 6-dichloromethyl-4-methoxysalicylates. researchgate.net This highlights the utility of dichlorinated butene derivatives in constructing highly substituted aromatic systems.
The table below summarizes some of the complex molecules synthesized from this compound or its close derivatives:
| Precursor | Reaction Type | Product Class | Reference |
| 4,4-Dichlorobut-3-en-2-one | Cyclocondensation | Pyrazoles | arkat-usa.org |
| 3-Buten-1-ol derivatives | Ring-Closing Metathesis | Bicyclic Dienes | lookchem.com |
| 3,4,4-Trichlorobut-3-enoic acid chloride | Friedel-Crafts Acylation | Aryl Trichloroallyl Ketones | researchgate.net |
| Alkoxyallenes (related to butenol structure) | Three-Component Reaction | Pyridin-4-ols | |
| 1,1-Dimethoxy-4,4-dichlorobut-1-en-3-one | [3+3] Cyclocondensation | Functionalized Salicylates | researchgate.net |
Derivatization for Functional Material Precursors
The unique chemical structure of this compound allows for its derivatization into precursors for functional materials. The primary alcohol group can be readily transformed into other functional groups, such as esters or ethers, while the dichlorovinyl moiety offers a site for further chemical modifications, including cross-coupling reactions and nucleophilic substitutions.
One key transformation is the conversion of the alcohol to other functional groups. For instance, the related compound 3-buten-1-ol can be prepared from the reaction of propylene (B89431) and aqueous formaldehyde (B43269). google.com This butenol can then be chlorinated to form 3,4-dichlorobutan-1-ol, which serves as a precursor to 3-chlorotetrahydrofuran (B94208). google.com This sequence demonstrates how the butenol backbone can be utilized to create cyclic ethers, which are important structural motifs in various functional materials and polymers.
The derivatization of the hydroxyl group allows for the attachment of the dichlorobutene (B78561) unit to various molecular scaffolds. This can be particularly useful in the synthesis of monomers for polymerization reactions. The resulting polymers would possess reactive chlorine atoms along the polymer chain, which could be further functionalized to tune the material's properties.
The table below outlines a key derivatization pathway for a related butenol:
| Starting Material | Reagents | Product | Application | Reference |
| 3-Buten-1-ol | Chlorine, Group IA or IIA chloride | 3,4-Dichlorobutan-1-ol | Intermediate for 3-chlorotetrahydrofuran | google.com |
Role in the Construction of Heterocyclic Ring Systems
The dichlorovinyl group and the alcohol functionality of this compound make it a valuable precursor for the synthesis of various heterocyclic ring systems. These heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials.
A significant application of related dichlorinated butene derivatives is in the synthesis of pyrazoles. arkat-usa.orgscispace.com For example, 4,4-dichlorobut-3-en-2-one reacts with hydrazines to form 5-chloro-1,3-disubstituted pyrazoles. arkat-usa.orgscispace.com The resulting chloropyrazoles are versatile intermediates for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents. arkat-usa.org
The Vilsmeier-Haack reaction on these 5-chloropyrazoles can then introduce a formyl group at the 4-position, yielding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.orgscispace.com These polyfunctionalized pyrazoles are valuable building blocks for the synthesis of more complex fused heterocyclic systems with potential biological activities. arkat-usa.org
Furthermore, the dichlorovinyl moiety can participate in cyclization reactions to form other heterocyclic systems. For example, trapping of a bisisobenzofuran intermediate with cis-1,4-dichlorobut-2-ene leads to the formation of syn- and anti-tetrachlorides, which are precursors to extended bisdienes. ethernet.edu.et This demonstrates the utility of the dichlorobutene framework in constructing complex polycyclic systems.
The table below summarizes the synthesis of heterocyclic systems from related dichlorinated butene precursors:
| Precursor | Reagents | Product | Reference |
| 4,4-Dichlorobut-3-en-2-one | Hydrazines | 5-Chloro-1,3-disubstituted pyrazoles | arkat-usa.orgscispace.com |
| 5-Chloro-1H-pyrazoles | POCl3, DMF (Vilsmeier-Haack) | 5-Chloro-1H-pyrazole-4-carbaldehydes | arkat-usa.orgscispace.com |
| cis-1,4-Dichlorobut-2-ene | Bisisobenzofuran | syn- and anti-tetrachlorides | ethernet.edu.et |
Industrial and Scalable Synthetic Utility of Related Building Blocks
The industrial and scalable synthetic utility of building blocks related to this compound is significant due to their versatility and the accessibility of their starting materials. The ability to perform reactions on a large scale is crucial for the commercial viability of any chemical process.
The synthesis of 3-buten-1-ol, a related and structurally simpler precursor, can be achieved through the reaction of propylene and aqueous formaldehyde at high temperatures and pressures, indicating a process that can be adapted for industrial production. google.com This butenol can then be converted to 3,4-dichlorobutan-1-ol, a key intermediate, through chlorination in the presence of a Group IA or IIA chloride. google.com The subsequent cyclization to 3-chlorotetrahydrofuran and hydrogenation to tetrahydrofuran (B95107) represents a potential industrial route to this widely used solvent. google.com
The scalability of reactions involving these building blocks is a key consideration. The use of readily available reagents and the potential for continuous flow processes can contribute to the economic feasibility of their large-scale production. The utility of these compounds as intermediates in the synthesis of high-value products, such as pharmaceuticals and agrochemicals, further enhances their industrial importance.
The table below highlights a scalable synthetic route involving a related butenol:
| Starting Materials | Reaction Conditions | Intermediate Product | Final Product | Reference |
| Propylene, Aqueous Formaldehyde | 250°-350° C, 50-800 atm | 3-Buten-1-ol | Tetrahydrofuran | google.com |
| 3-Buten-1-ol, Chlorine | 0°-50° C, Group IA or IIA chloride | 3,4-Dichlorobutan-1-ol | Tetrahydrofuran | google.com |
Future Research Directions and Unexplored Avenues for 4,4 Dichlorobut 3 En 1 Ol Chemistry
Development of Sustainable and Green Chemistry Approaches in Synthesis
Traditional synthesis routes to chlorinated compounds often rely on hazardous reagents like molecular chlorine and stoichiometric oxidants, generating significant waste. Future research must prioritize the development of environmentally benign synthetic methods for 4,4-Dichlorobut-3-en-1-ol.
Key avenues for exploration include:
Electrochemical Synthesis : Electrocatalysis represents a powerful green alternative, replacing chemical oxidants with electricity. An electrochemical approach to the synthesis of related β-halocarbonyls from allylic alcohols has been demonstrated using simple inorganic halide salts as the halogen source. rsc.orgrsc.org This methodology avoids stoichiometric metal oxidants and can be performed under mild conditions. rsc.org Future work should adapt this strategy for the dichlorination of but-3-en-1-ol, potentially using a divided cell to control the reaction environment and optimize for the desired product.
Biocatalysis : Nature's catalysts, enzymes, offer unparalleled selectivity under mild, aqueous conditions. The use of halogenase enzymes, such as vanadium-dependent haloperoxidases, for N-halogenation has shown promise. chemrxiv.org Research into engineering flavin-dependent halogenases or other dehalogenases could lead to a biocatalytic route for the direct and regioselective synthesis of this compound. nih.govtandfonline.comrsc.org This would represent a significant leap in sustainability, operating at ambient temperature and pressure with minimal hazardous waste.
Phase-Transfer Catalysis (PTC) : PTC is a well-established technique for enhancing reaction rates in multiphase systems, which is particularly useful in green chemistry for minimizing organic solvent usage. acsgcipr.orgwikipedia.org A PTC approach could be developed for the synthesis of this compound, using aqueous sodium hydroxide (B78521) and a phase-transfer catalyst to generate the reactive species from a stable precursor like chloroform (B151607). ias.ac.in This would improve safety and reduce the reliance on volatile organic solvents. acsgcipr.orgcrdeepjournal.org
| Feature | Traditional Chlorination | Proposed Green Approaches |
| Chlorine Source | Gaseous Cl₂ | Inorganic salts (e.g., NaCl) rsc.org |
| Oxidant | Chemical (e.g., NCS) | Electricity (Electrosynthesis) rsc.org |
| Catalyst | Often stoichiometric | Catalytic (Enzymes, Phase-Transfer) tandfonline.comias.ac.in |
| Solvent | Chlorinated hydrocarbons | Water, Deep Eutectic Solvents wikipedia.orgchemrxiv.org |
| Byproducts | Halogenated organic waste | Benign salts (e.g., NaOH) |
| Safety | High (toxic gas, exotherms) | Significantly higher acsgcipr.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The potential hazards associated with chlorination reactions, such as high exothermicity and the use of toxic reagents, make them ideal candidates for translation from batch to continuous flow processing.
Continuous Flow Synthesis : Flow reactors offer superior heat and mass transfer, enabling precise control over reaction temperature and residence time. researchgate.netthieme-connect.com This enhanced control significantly mitigates the risk of thermal runaways, making the process inherently safer, especially during scale-up. sciencedaily.com The synthesis of this compound in a microreactor or other continuous flow setup would allow for the safe on-demand generation and immediate consumption of any hazardous intermediates, minimizing operator exposure. researcher.lifevapourtec.com
Automated Synthesis Platforms : Integrating flow reactors with automated synthesis platforms can accelerate process development and optimization. helgroup.commt.commt.com Such systems allow for high-throughput screening of reaction parameters, including catalyst loading, temperature, pressure, and reagent stoichiometry. This automated approach facilitates the rapid identification of optimal conditions for the synthesis of this compound and its subsequent derivatization, reducing manual labor and improving reproducibility. sigmaaldrich.com
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Poor, risk of hotspots | Excellent, precise temperature control thieme-connect.com |
| Safety | High risk with hazardous reagents | Inherently safer, small reaction volumes sciencedaily.com |
| Scalability | Difficult, non-linear challenges | Straightforward, linear scaling by time |
| Process Control | Limited, manual | High, automated control of parameters helgroup.com |
| Reproducibility | Variable | High |
| Integration | Standalone | Easily integrated with purification/analysis mt.com |
Exploration of Novel Reactivity Modes and Catalytic Systems
The dichlorovinyl and alcohol functionalities of this compound offer two distinct handles for chemical modification. Future research should focus on developing novel catalytic systems to exploit this dual reactivity.
Asymmetric Organocatalysis : While many halogenation reactions are well-established, controlling their stereochemistry remains a challenge. Recent advances in organocatalysis have enabled highly enantioselective dichlorination of unfunctionalized alkenes using chiral catalysts. nih.govnih.gov Applying this strategy to precursors of this compound could provide access to enantioenriched building blocks. Furthermore, the alcohol moiety can be used to direct catalytic transformations or be a site for derivatization using chiral organocatalysts.
Transition Metal Catalysis : The carbon-chlorine bonds of the dichlorovinyl group are prime sites for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are currently underexplored for this substrate. Zirconium-based catalysts, known for their low toxicity and high efficiency in various organic transformations, could be investigated for novel reactions. nih.govrsc.orgnih.gov Research into palladium, nickel, or copper-catalyzed reactions could unlock pathways to a vast array of derivatives by forming new carbon-carbon or carbon-heteroatom bonds.
Biocatalytic Transformations : Beyond its synthesis, enzymes could be used to transform this compound into valuable chiral compounds. For instance, oxidoreductases could selectively oxidize the primary alcohol to an aldehyde or carboxylic acid, while dehalogenases could selectively remove one or both chlorine atoms. nih.govtandfonline.com Lipases could perform kinetic resolution via enantioselective acylation of the alcohol, providing access to chiral esters and the unreacted enantiopure alcohol.
Theoretical Predictions for Undiscovered Transformations and Derivatives
Computational chemistry provides a powerful lens for predicting reactivity and guiding experimental design, saving significant time and resources.
Mechanistic Elucidation via DFT : Density Functional Theory (DFT) calculations are invaluable for understanding reaction mechanisms at the molecular level. researchgate.net For this compound, DFT studies can be employed to model transition states for potential reactions, such as nucleophilic substitution, elimination, and metal-catalyzed couplings. nih.govacs.org This can predict the feasibility of a proposed transformation, rationalize observed regioselectivity, and guide the design of catalysts that favor a desired pathway. mdpi.com
Prediction of Novel Derivatives and Reactivity : Computational screening can be used to predict the properties and reactivity of hypothetical derivatives of this compound. By calculating electronic properties like HOMO-LUMO gaps, electrostatic potential maps, and various reactivity descriptors, researchers can identify promising new synthetic targets. benthamdirect.combenthambooks.comacs.org For example, theoretical models could predict the impact of substituting the chlorine atoms with other functional groups on the molecule's stability, reactivity, and potential biological activity, thereby prioritizing the most promising avenues for laboratory synthesis.
| Computational Method | Application to this compound | Potential Impact |
| Density Functional Theory (DFT) | Calculate transition state energies and reaction profiles. researchgate.netacs.org | Predict reaction feasibility and kinetic barriers; explain stereochemical outcomes. |
| Frontier Molecular Orbital (FMO) Theory | Analyze HOMO/LUMO energies and distributions. benthamdirect.com | Predict sites of electrophilic/nucleophilic attack and reactivity in cycloadditions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze electron density to characterize bonding. | Understand the nature of C-Cl bonds and potential non-covalent interactions. |
| Molecular Dynamics (MD) Simulations | Simulate interactions with solvents or biological macromolecules. | Predict solubility, conformation, and potential binding modes to protein targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
